molecular formula C16H13NO2S B378835 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one CAS No. 5823-30-3

2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B378835
CAS No.: 5823-30-3
M. Wt: 283.3g/mol
InChI Key: FWCWAROYBYYKRO-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a complex heterocyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common approach is to start with a suitable indole derivative, which undergoes a series of functional group transformations, cyclizations, and ring closures to form the desired compound. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.

    Benzothiazole derivatives: These compounds also contain sulfur and nitrogen atoms within their ring systems.

    Isoquinoline derivatives: Similar in having a fused ring system with nitrogen atoms.

Uniqueness

2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a single ring system, which imparts distinct chemical and biological properties not found in other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5823-30-3

Molecular Formula

C16H13NO2S

Molecular Weight

283.3g/mol

IUPAC Name

10-(2-methylphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C16H13NO2S/c1-9-5-2-3-6-10(9)14-17-15-13(16(18)19-14)11-7-4-8-12(11)20-15/h2-3,5-6H,4,7-8H2,1H3

InChI Key

FWCWAROYBYYKRO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2

Origin of Product

United States

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